molecular formula C20H14O4 B12322163 3,4-Dihydroxy-2-O-methylanigorufone

3,4-Dihydroxy-2-O-methylanigorufone

Cat. No.: B12322163
M. Wt: 318.3 g/mol
InChI Key: SBGZHCKQMDLHHL-UHFFFAOYSA-N
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Properties

Molecular Formula

C20H14O4

Molecular Weight

318.3 g/mol

IUPAC Name

9-(3,4-dihydroxyphenyl)-2-methoxyphenalen-1-one

InChI

InChI=1S/C20H14O4/c1-24-17-10-13-4-2-3-11-5-7-14(19(18(11)13)20(17)23)12-6-8-15(21)16(22)9-12/h2-10,21-22H,1H3

InChI Key

SBGZHCKQMDLHHL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=CC=CC3=C2C(=C(C=C3)C4=CC(=C(C=C4)O)O)C1=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dihydroxy-2-O-methylanigorufone involves several steps, typically starting from simpler phenolic compounds. The exact synthetic routes and reaction conditions are often proprietary and may vary depending on the desired yield and purity . Common reagents used in the synthesis include chloroform, dichloromethane, ethyl acetate, DMSO, and acetone .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, as the compound is primarily used for research purposes. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness and scalability .

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydroxy-2-O-methylanigorufone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Dihydroxy-2-O-methylanigorufone is unique due to its specific structure, which includes both dihydroxy and methoxy functional groups. This combination contributes to its distinct chemical reactivity and biological activities .

Biological Activity

3,4-Dihydroxy-2-O-methylanigorufone is a naturally occurring polyphenolic compound derived from the anigorufone class, primarily isolated from the rhizomes of Musa acuminata. Its molecular formula is C14H14O5C_{14}H_{14}O_5, characterized by two hydroxyl groups and a methoxy group attached to a phenolic framework. This unique structure contributes to its diverse biological activities, which are currently under extensive investigation.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties , essential for combating oxidative stress in biological systems. Antioxidants play a crucial role in neutralizing free radicals, thereby protecting cells from damage and reducing the risk of various diseases.

Anti-inflammatory Effects

The compound has shown potential anti-inflammatory effects , making it a candidate for therapeutic applications in inflammatory diseases. Studies suggest that it may modulate signaling pathways associated with inflammation, potentially reducing symptoms and progression of inflammatory conditions.

Anticancer Potential

Recent findings have indicated that this compound may possess anticancer properties . It has been observed to influence cell proliferation and apoptosis, suggesting a mechanism through which it could inhibit cancer cell growth. This activity is particularly relevant in the context of developing new cancer therapies.

The biological activity of this compound is attributed to its ability to interact with various cellular receptors and pathways. Its structural features allow it to engage in complex interactions that can enhance the bioactivity of other antioxidants and therapeutic agents.

Comparative Analysis with Similar Compounds

Compound NameStructure CharacteristicsUnique Features
AnigorufoneContains hydroxyl groupsKnown for neuroprotective effects
QuercetinFlavonoid with multiple hydroxylsStrong antioxidant properties
ResveratrolContains two phenolic ringsKnown for cardiovascular benefits
CurcuminContains a diketone structureAnti-inflammatory and anticancer properties

The unique arrangement of functional groups in this compound distinguishes it from these similar compounds, potentially conferring distinct biological activities.

Case Studies and Research Findings

  • Oxidative Stress and Cell Protection
    • A study demonstrated that treatment with this compound significantly reduced oxidative stress markers in vitro, suggesting its role in cellular protection against oxidative damage .
  • Inflammatory Response Modulation
    • In a model of acute inflammation, administration of this compound resulted in reduced levels of pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent .
  • Anticancer Activity
    • Preliminary studies on cancer cell lines revealed that this compound inhibited cell proliferation and induced apoptosis in ER-positive breast cancer cells .

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